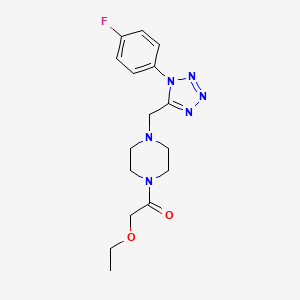

2-ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-1-(4-((1-(4-Fluorophenyl)-1H-Tetrazol-5-Yl)methyl)piperazin-1-yl)ethanone is an organic compound, known for its significant applications in pharmaceuticals and chemical research. It is characterized by its unique structural framework which includes ethoxy, fluorophenyl, tetrazole, and piperazine moieties, making it a versatile candidate in various scientific domains.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone generally involves multi-step organic synthesis protocols. Key intermediates include ethoxyacetyl chloride, 4-fluorophenyltetrazole, and N-methylpiperazine, which undergo nucleophilic substitution and condensation reactions.

Industrial Production Methods: On an industrial scale, the production of this compound often incorporates optimized reaction conditions to maximize yield and purity. Typical steps include:

Preparation of ethoxyacetyl chloride via thionyl chloride reaction with ethoxyacetic acid.

Synthesis of 4-fluorophenyltetrazole through cyclization of 4-fluorobenzonitrile with sodium azide.

Coupling of intermediates under controlled temperature and pressure to obtain the target compound.

Types of Reactions:

Oxidation and Reduction: This compound can undergo oxidation reactions to form respective oxo derivatives, and reduction to yield amine functionalities.

Substitution Reactions: Electrophilic and nucleophilic substitutions, especially involving the tetrazole and fluorophenyl groups, are common.

Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions are typically used. Reaction conditions often involve organic solvents like dichloromethane and controlled pH environments.

Major Products: Depending on the reaction conditions, products can include various substituted piperazines, fluorinated aromatic compounds, and tetrazole derivatives.

Chemistry:

Used as a reagent in the synthesis of complex organic molecules.

Acts as a precursor in the development of new chemical entities.

Biology:

Investigated for its interactions with biological macromolecules.

Utilized in studies involving signal transduction and enzymatic inhibition.

Medicine:

Potential therapeutic agent in targeting specific biochemical pathways.

Explored for its pharmacokinetic and pharmacodynamic properties.

Industry:

Employed in the production of specialty chemicals.

Serves as an intermediate in the manufacture of agrochemicals and advanced materials.

Mecanismo De Acción

Mechanism: The compound exerts its effects through binding interactions with specific molecular targets, particularly those involving tetrazole and piperazine rings. It modulates pathways by interacting with receptor sites and enzyme active sites, thereby influencing biological activities.

Molecular Targets and Pathways: Targets include G-protein coupled receptors, enzymatic complexes, and ion channels. Pathways influenced by this compound often involve cellular signaling and metabolic regulation.

Comparación Con Compuestos Similares

1-(4-fluorophenyl)-1H-tetrazole

N-methylpiperazine derivatives

Ethoxy-substituted acetophenones

This compound's versatility and functionality across various scientific and industrial domains make it a subject of significant interest in contemporary research.

Actividad Biológica

2-Ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, with a CAS number of 1049401-67-3, is a compound characterized by a complex molecular structure that includes ethoxy, fluorophenyl, tetrazole, and piperazine groups. This unique composition suggests potential biological activities, particularly in the pharmaceutical domain. This article explores the biological activity of this compound through various studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁FN₆O₂ |

| Molecular Weight | 348.38 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the tetrazole moiety is significant as tetrazoles are known to exhibit a range of pharmacological activities including:

- Antimicrobial

- Antifungal

- Analgesic

- Anti-inflammatory

- Anticancer

Research indicates that tetrazole derivatives can modulate enzyme activities and receptor interactions, enhancing their therapeutic potential in various diseases .

In Vitro Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

- Enzyme Inhibition : A study focused on the inhibition of tyrosinase (AbTYR), which is crucial in melanin production. Compounds derived from piperazine showed promising inhibitory effects with IC₅₀ values in the low micromolar range, indicating significant enzyme activity loss at low concentrations .

- Antimicrobial Activity : Research on substituted tetrazoles revealed that many derivatives exhibit potent antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

- Anti-inflammatory Effects : Compounds containing the tetrazole ring have been shown to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives, including those with tetrazole functionalities. The results indicated that modifications in the piperazine structure significantly influenced their biological activity. For instance, the introduction of fluorine atoms enhanced lipophilicity and binding affinity to target proteins, leading to improved therapeutic efficacy against specific diseases such as cancer and infections .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antidepressant Properties

Research indicates that compounds similar to 2-ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone may exhibit antidepressant-like effects. Studies on related tetrazole derivatives have shown improvements in depressive behavior in animal models when administered at specific dosages . This suggests potential for developing new antidepressants targeting specific neurotransmitter systems.

2. Anticancer Activity

The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for anticancer drug development. For instance, the tetrazole ring is known to enhance binding affinity to certain receptors involved in cell proliferation and apoptosis . Ongoing research is exploring its efficacy against different cancer cell lines.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play critical roles in disease mechanisms. For example, inhibition of phospholipase A2 has been linked to therapeutic effects in inflammatory diseases . This highlights its potential as a lead compound for drug discovery.

Chemical Research Applications

1. Synthetic Chemistry

this compound serves as a valuable building block in synthetic organic chemistry. Its unique functional groups facilitate the synthesis of more complex molecules through various organic transformations. This versatility is crucial for researchers aiming to develop novel compounds with specific properties.

2. Biochemical Assays

In biochemical research, this compound can be utilized as a probe or ligand to study enzyme activity and protein-ligand interactions. Its ability to bind selectively to certain proteins makes it useful for investigating cellular processes and signaling pathways.

Material Science Applications

1. Polymer Development

The unique chemical properties of this compound allow it to be incorporated into polymers and coatings. Research is ongoing into its potential as an additive that enhances the performance characteristics of materials used in various industrial applications.

2. Catalysis

The compound's structure may also lend itself to catalytic applications in organic synthesis. Its ability to act as a catalyst or catalyst precursor could facilitate reactions under milder conditions, contributing to greener chemistry practices .

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-ethoxy-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN6O2/c1-2-25-12-16(24)22-9-7-21(8-10-22)11-15-18-19-20-23(15)14-5-3-13(17)4-6-14/h3-6H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWRAXQDYDPGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.